molecular formula C7H7BrN2 B599103 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1198293-24-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B599103
CAS No.: 1198293-24-1
M. Wt: 199.051
InChI Key: JJFKFGYOEUQPJC-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom substituted at the 7th position of a dihydropyrrolo[3,2-C]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. Precautionary statements include P261 - P280 - P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety protocols, would apply to its production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine enhances its reactivity, making it a versatile intermediate for further functionalization. This unique feature allows for the synthesis of a diverse array of derivatives with potential therapeutic applications .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKFGYOEUQPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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